molecular formula C8H9N5 B1211361 N-Phenyl-1H-1,2,4-triazole-3,5-diamine CAS No. 3310-68-7

N-Phenyl-1H-1,2,4-triazole-3,5-diamine

Cat. No. B1211361
CAS RN: 3310-68-7
M. Wt: 175.19 g/mol
InChI Key: SFXBTXYONCDQJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives involves a series of reactions starting from substituted anilines. These compounds were synthesized and tested for their biological activities. The structural elucidation of these synthesized compounds was performed using IR and 1H NMR spectroscopic techniques, providing a foundation for understanding their chemical properties and potential applications (Mishra et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of N-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives has been detailed through crystallographic studies. For example, Schiff base compounds derived from triazole with diamine have been characterized, showing monoclinic crystal systems and providing insight into the molecule's electronic structure and active sites (Xie et al., 2008).

Chemical Reactions and Properties

N-Phenyl-1H-1,2,4-triazole-3,5-diamine analogues have shown potent and selective inhibitory activities against cyclin-dependent kinases (CDKs), highlighting their chemical reactivity and potential in therapeutic applications. The selective inhibition of CDK1 and CDK2 indicates the compound's specific interaction with biological targets, contributing to its chemical property profile (Lin et al., 2005).

Physical Properties Analysis

The physical properties of derivatives, such as solubility and stability, are critical for their potential applications. The analysis of crystalline structures and thermal properties provides essential information on the stability and reactivity of N-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives. Studies on compounds like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one have contributed to understanding the compound's stability and reactivity through spectral and thermal analysis (Ustabaş et al., 2020).

Chemical Properties Analysis

The chemical properties of N-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives are further highlighted by their interactions and reactivity. For instance, the study on single proton intramigration in novel triazole derivatives sheds light on the compound's reactivity, indicating the potential for chemical modifications and applications in designing new molecules with desired properties (Aouad et al., 2018).

Scientific Research Applications

Synthesis and Rearrangement

N-Phenyl-1H-1,2,4-triazole-3,5-diamine is involved in the synthesis of various compounds. Astakhov and Chernyshev (2012) demonstrated its use in creating 3-Amino-2-Benzyl[1,2,4]Triazolo[4,3-a]Pyrimidinium Salts, highlighting its role in the synthesis and rearrangement processes, particularly through condensation reactions (Astakhov & Chernyshev, 2012).

Evaluation in Energetic Compounds

N-Phenyl-1H-1,2,4-triazole-3,5-diamine has been evaluated for its thermal stability and acoustic fingerprint spectra in the context of energetic materials. Rao et al. (2016) investigated its bond lengths and their impact on the stability of nitro-rich 1,2,4-triazoles, which are relevant in the context of propellants and explosives for rocket fuels (Rao et al., 2016).

Antimicrobial Activities

Its derivatives have been synthesized and tested for antimicrobial activities against human pathogens. Mishra et al. (2009) explored a series of N3-(4-Substituted phenyl)-N5-Phenyl-4H-1, 2, 4-Triazole-3,5-diamine derivatives for this purpose (Mishra et al., 2009).

Potential in Cancer Therapy

Lin et al. (2005) synthesized 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues as cyclin-dependent kinase inhibitors, showing significant potential in cancer therapy. These compounds inhibited cellular proliferation in human tumor cells and demonstrated in vivo efficacy in a melanoma model (Lin et al., 2005).

Applications in Material Science

The compound and its derivatives have applications in material science. Ghaemy et al. (2015) discussed the synthesis, characterization, and properties of new poly(triazole-imide)s and their composites, exploring their utility in removing heavy metal ions from aqueous solutions (Ghaemy et al., 2015).

Phosphorescent Sensors

It has been utilized in the development of phosphorescent sensors for nitric oxide. Choi et al. (2013) created rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety based on this compound, demonstrating their potential in intracellular nitric oxide sensing (Choi et al., 2013).

Safety And Hazards

“N-Phenyl-1H-1,2,4-triazole-3,5-diamine” has been associated with some toxic effects. It is considered an equivocal tumorigenic agent by RTECS criteria, with potential effects on the lungs, thorax, or respiration, and it may cause tumors or lymphoma, including Hodgkin’s disease .

properties

IUPAC Name

3-N-phenyl-1H-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXBTXYONCDQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186770
Record name N-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-1H-1,2,4-triazole-3,5-diamine

CAS RN

3310-68-7
Record name N5-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name N-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name N-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name N-phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name N-PHENYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Latham, J Kankanala, GW Fearnley, MC Gage… - PloS one, 2014 - journals.plos.org
Background Protein kinases play a central role in tumor progression, regulating fundamental processes such as angiogenesis, proliferation and metastasis. Such enzymes are an …
Number of citations: 14 journals.plos.org

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